molecular formula C9H10BrFN2O5 B12097289 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12097289
M. Wt: 325.09 g/mol
InChI Key: ICQANOOKDZLVDM-UHFFFAOYSA-N
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Description

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs. This compound is structurally related to thymidine and is often used in biochemical and pharmaceutical research due to its ability to incorporate into DNA and interfere with DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is derived from a suitable sugar precursor.

    Bromination: The bromine atom is introduced into the pyrimidine ring through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

    Fluorination: The fluorine atom is introduced into the oxolane ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Incorporated into DNA to study DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA. Once incorporated, it interferes with DNA synthesis by causing chain termination or inducing mutations. This can lead to the inhibition of cell proliferation, making it useful as an antiviral and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: Another thymidine analog used in DNA labeling and cancer research.

    5-Fluoro-2’-deoxyuridine: A fluorinated thymidine analog with similar applications in cancer research.

Uniqueness

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its ability to incorporate into DNA and interfere with DNA synthesis. This dual modification makes it a valuable tool in biochemical and pharmaceutical research.

Biological Activity

5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrFN₂O₄, with a molecular weight of approximately 309.09 g/mol. The compound features a bromine atom, a fluorine atom, and a hydroxymethyl group within a pyrimidine framework, which are crucial for its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The halogen substituents (bromine and fluorine) enhance hydrophobic interactions and potential hydrogen bonding with target sites, which may increase binding affinity to enzymes and receptors.

Key Biological Targets

Research indicates that similar compounds often target:

  • Dihydrofolate reductase (DHFR) : Inhibition of this enzyme is critical for disrupting DNA synthesis in cancer cells .
  • Kinases : These enzymes are involved in numerous cellular processes, including cell growth and metabolism .

Biological Activities

The compound has demonstrated several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest efficacy against specific viral strains, making it a candidate for antiviral drug development.
  • Anti-inflammatory Properties : Similar structures have shown significant anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.
  • Anticancer Potential : The compound's mechanism involves the inhibition of key enzymes necessary for DNA synthesis, which can lead to the death of rapidly dividing cancer cells .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. These methods focus on maintaining high yields and purity while allowing for the introduction of functional groups that enhance biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Chloro-1-[4-fluoro-3-hydroxyoxolan]pyrimidineChlorine instead of BromineDifferent halogen effects on biological activity
2-Amino-4-bromopyrimidineLacks oxolane structureSimpler structure but similar pyrimidine core
4-FluoropyrimidineNo hydroxymethyl groupFocused on fluorinated pyrimidines without additional functionalities

This table illustrates the unique aspects of this compound compared to simpler analogs, highlighting how its complex substituent pattern enhances biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity Study : A case study reported promising results in inhibiting viral replication in vitro, suggesting that further investigation could lead to effective antiviral therapies.
  • Cancer Cell Line Testing : Research involving various cancer cell lines demonstrated that the compound effectively reduced cell viability by targeting DHFR pathways.

Properties

Molecular Formula

C9H10BrFN2O5

Molecular Weight

325.09 g/mol

IUPAC Name

5-bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)

InChI Key

ICQANOOKDZLVDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br

Origin of Product

United States

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